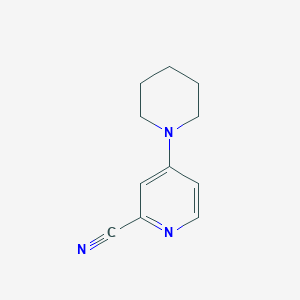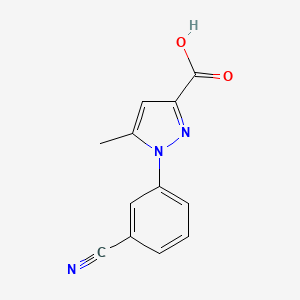
1-(3-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Substituents on the ring, like the 3-cyanophenyl and methyl groups in your compound, can greatly influence the properties of the molecule .
Molecular Structure Analysis
The molecular structure would be largely influenced by the pyrazole core and the attached groups. The pyrazole ring is planar and aromatic, contributing to the stability of the molecule . The 3-cyanophenyl group is likely to contribute to the overall polarity of the molecule .Chemical Reactions Analysis
Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations . The specific reactions that “1-(3-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid” would undergo depend on the reaction conditions and the other chemicals present .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .Applications De Recherche Scientifique
1-(3-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylic acidole-5-carboxylic acid can be used in a variety of scientific research applications, such as synthesis and catalysis. It can also be used in biochemical and physiological research, as it is able to bind to proteins and other molecules. Additionally, it has been used as a substrate for enzyme-catalyzed reactions, and as a fluorescent probe for the detection of biomolecules.
Mécanisme D'action
1-(3-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylic acidole-5-carboxylic acid is able to bind to proteins and other molecules, and this binding is mediated by hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The binding of 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylic acidole-5-carboxylic acid to proteins and other molecules is essential for its ability to be used as a fluorescent probe for the detection of biomolecules.
Biochemical and Physiological Effects
1-(3-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylic acidole-5-carboxylic acid has been used in a variety of biochemical and physiological research applications. It has been used to study the interactions between proteins and other molecules, as well as the effects of various drugs on the body. Additionally, it has been used to study the effects of various hormones on the body, and to investigate the role of various enzymes in biochemical pathways.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylic acidole-5-carboxylic acid has several advantages for use in lab experiments. It is a versatile compound with a wide range of applications, and it is relatively easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is important to note that 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylic acidole-5-carboxylic acid is a relatively toxic compound, and precautions should be taken when handling it.
Orientations Futures
The future directions of research involving 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylic acidole-5-carboxylic acid are vast. It can be used to develop new drugs, as well as to study the effects of existing drugs on the body. Additionally, it can be used to study the interactions between proteins and other molecules, and to investigate the role of various enzymes in biochemical pathways. It can also be used to develop new fluorescent probes for the detection of biomolecules, as well as to study the effects of various hormones on the body. Finally, it can be used to develop new catalysts for organic synthesis.
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-cyanophenyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-8-5-11(12(16)17)14-15(8)10-4-2-3-9(6-10)7-13/h2-6H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIKVFGCJNRAHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



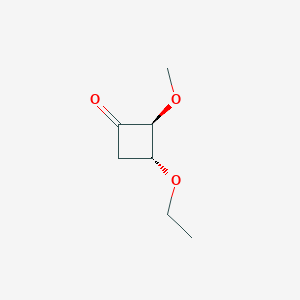

![1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B3377209.png)
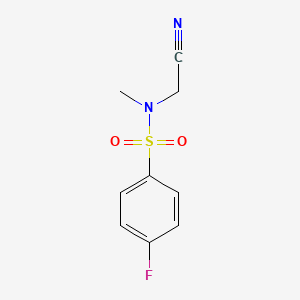
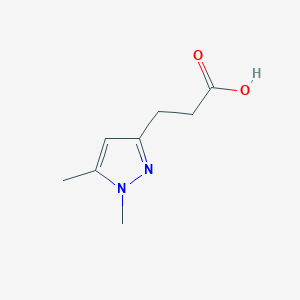



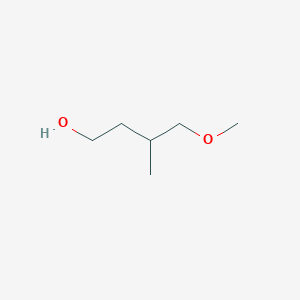
![4-{[(5-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B3377262.png)
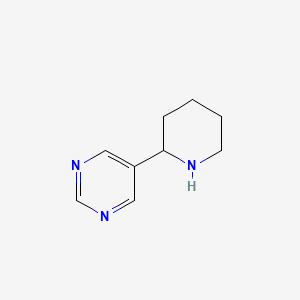

![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid](/img/structure/B3377273.png)
